![molecular formula C11H17NO B12530532 3-[(Pentan-3-yl)oxy]aniline CAS No. 653604-37-6](/img/structure/B12530532.png)
3-[(Pentan-3-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pentan-3-yl)oxy]aniline is an organic compound belonging to the class of substituted anilines. This compound features an aniline core with a pentan-3-yloxy substituent at the 3-position. Substituted anilines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)oxy]aniline typically involves the reaction of aniline with a pentan-3-yloxy halide under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Pentan-3-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines.
Aplicaciones Científicas De Investigación
3-[(Pentan-3-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Pentan-3-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pendimethalin: A herbicide with a similar aniline structure but with additional nitro and methyl substituents.
2-(1-Methylbutyl)aniline: Another substituted aniline with a different alkyl group.
Uniqueness
3-[(Pentan-3-yl)oxy]aniline is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a versatile compound in various applications.
Propiedades
Número CAS |
653604-37-6 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-pentan-3-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10H,3-4,12H2,1-2H3 |
Clave InChI |
CTVFZKRSQYSPRP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

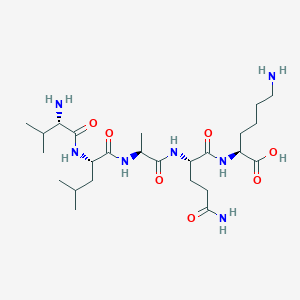
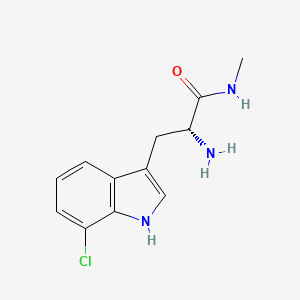
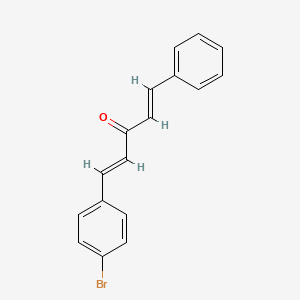

![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
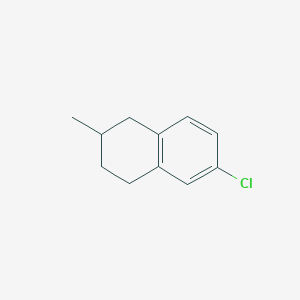
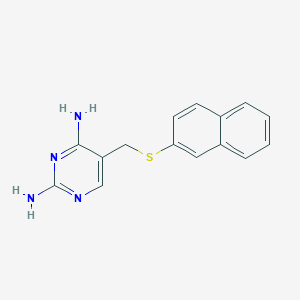
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
